molecular formula C17H24ClNO3 B8297544 2-(3,4-Dimethoxybenzylidene)-5-(dimethylaminomethyl)cyclopentanone hydrochloride

2-(3,4-Dimethoxybenzylidene)-5-(dimethylaminomethyl)cyclopentanone hydrochloride

Cat. No. B8297544
M. Wt: 325.8 g/mol
InChI Key: MOXLWOCZURQQRY-UHFFFAOYSA-N
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Patent
US08415505B2

Procedure details

0.03 mol of 2-(3,4-dimethoxybenzylidene)cyclopentanone was dissolved in 30 mL anhydrous acetonitrile, treated with 8.4 g (0.09 mol) of N,N-dimethyl-methylene ammonium chloride under refluxing, refluxed for 12 h to yield a solid product which was then suction filtered, dried and recrystallized in acetonitrile/chloroform to yield 2-(3,4-dimethoxybenzylidene)-5-(dimethylaminomethyl)cyclopentanone hydrochloride with a recovery of 69.8%.
Name
2-(3,4-dimethoxybenzylidene)cyclopentanone
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[CH:6]=[C:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12].[Cl-:18].[CH3:19][N+:20](=[CH2:22])[CH3:21]>C(#N)C>[ClH:18].[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[CH:6]=[C:7]1[CH2:11][CH2:10][CH:9]([CH2:19][N:20]([CH3:22])[CH3:21])[C:8]1=[O:12] |f:1.2,4.5|

Inputs

Step One
Name
2-(3,4-dimethoxybenzylidene)cyclopentanone
Quantity
0.03 mol
Type
reactant
Smiles
COC=1C=C(C=C2C(CCC2)=O)C=CC1OC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
[Cl-].C[N+](C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to yield a solid product which
FILTRATION
Type
FILTRATION
Details
suction filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized in acetonitrile/chloroform

Outcomes

Product
Name
Type
product
Smiles
Cl.COC=1C=C(C=C2C(C(CC2)CN(C)C)=O)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.